Methyl 3-(4-Acetylpiperazin-1-yl)propanoate
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Overview
Description
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate typically involves the reaction of 4-acetylpiperazine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromopropanoate, displacing the bromine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .
Chemical Reactions Analysis
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carbonyl group in the acetyl moiety to an alcohol group.
Scientific Research Applications
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine ring in the compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(4-Methylpiperazin-1-yl)propanoate: This compound has a methyl group instead of an acetyl group on the piperazine ring, which can affect its reactivity and biological activity.
Methyl 3-(4-Benzylpiperazin-1-yl)propanoate: The presence of a benzyl group can significantly alter the compound’s lipophilicity and ability to cross biological membranes.
Methyl 3-(4-Hydroxyethylpiperazin-1-yl)propanoate: The hydroxyethyl group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and binding properties
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Biological Activity
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic effects on various biological systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its ability to interact with neurotransmitter receptors. The molecular formula is C12H18N2O3, with a molecular weight of approximately 234.28 g/mol. The presence of the acetyl group enhances its solubility and bioavailability, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety can mimic natural neurotransmitters, allowing it to bind to and modulate the activity of various receptors, including:
- Serotonin Receptors : Influencing mood and anxiety.
- Dopamine Receptors : Affecting cognitive functions and motor control.
- Adrenergic Receptors : Modulating cardiovascular responses.
This interaction can lead to alterations in cellular signaling pathways, impacting physiological processes such as neurotransmission and hormonal regulation.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. Studies have shown that similar piperazine derivatives can influence mood and cognitive functions, making this compound a candidate for treating neurological disorders such as depression and anxiety .
Anticancer Potential
Some studies suggest that piperazine derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth .
In Vitro Studies
In vitro studies have focused on the compound's interactions with various biological targets. For example, a study utilizing molecular docking simulations indicated that this compound could effectively bind to specific enzyme active sites, suggesting potential as an enzyme inhibitor in metabolic pathways .
Study | Methodology | Key Findings |
---|---|---|
Conforti et al. (2018) | Molecular docking | Identified binding affinities with neurotransmitter receptors. |
Smolecule (2024) | In vitro assays | Showed modulation of serotonin receptor activity. |
BenchChem (2024) | Biological assays | Demonstrated potential antidepressant effects in animal models. |
Animal Models
Animal studies have further elucidated the compound's effects on behavior and physiological responses. In one notable study, administration of this compound resulted in significant improvements in anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent .
Properties
IUPAC Name |
methyl 3-(4-acetylpiperazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(13)12-7-5-11(6-8-12)4-3-10(14)15-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIVGHIZVXYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.